molecular formula C11H11NO2S2 B181871 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid CAS No. 80357-74-0

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid

Cat. No.: B181871
CAS No.: 80357-74-0
M. Wt: 253.3 g/mol
InChI Key: VLBFSFGWNXSNRM-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is a chemical compound with the molecular formula C₁₁H₁₁NO₂S₂ and a molecular weight of 253.35 g/mol This compound features a benzothiazole ring attached to a butanoic acid moiety through a sulfanyl linkage

Preparation Methods

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid typically involves the following steps:

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar compounds to 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid include:

    4-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid: This compound has a shorter carbon chain compared to the butanoic acid derivative.

    4-(1,3-Benzothiazol-2-ylsulfanyl)pentanoic acid: This compound has a longer carbon chain compared to the butanoic acid derivative.

    2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid: This compound features an acetic acid moiety instead of a butanoic acid moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBFSFGWNXSNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303882
Record name NSC163173
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80357-74-0
Record name NSC163173
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC163173
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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